molecular formula C22H28ClFN2O B15133771 o-Fluorofentanyl hydrochloride

o-Fluorofentanyl hydrochloride

Cat. No.: B15133771
M. Wt: 390.9 g/mol
InChI Key: WNGQPVDEOLWILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a piperidinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the phenylethyl and fluorophenyl groups. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-bromophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide

Uniqueness

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C22H28ClFN2O

Molecular Weight

390.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18;/h3-11,19H,2,12-17H2,1H3;1H

InChI Key

WNGQPVDEOLWILW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Origin of Product

United States

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